molecular formula C9H11Cl2NO3 B14031296 2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid hydrochloride

2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B14031296
M. Wt: 252.09 g/mol
InChI Key: HZTPOYMTZYETEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up to meet industrial demands. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 4-Chloro-2-methylphenoxyacetic acid

Comparison

Compared to similar compounds, 2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid hydrochloride is unique due to the presence of both an amino group and a chloro-substituted aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11Cl2NO3

Molecular Weight

252.09 g/mol

IUPAC Name

2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO3.ClH/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H

InChI Key

HZTPOYMTZYETEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.